

Efficacy and Safety Results from Phase II Trials

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Compound Focus: Linifanib

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The table below summarizes the key efficacy and safety data from two primary phase II clinical trials of **linifanib** in advanced NSCLC.

Trial Parameter	Linifanib + Chemotherapy (First-Line, NCT00716534) [1]	Linifanib Monotherapy (Second/Third-Line, NCT00517790) [2]
Patient Population	Chemonaive, stage IIIB/IV nonsquamous NSCLC [1]	Advanced NSCLC, 1-2 prior systemic therapies [2]

| **Treatment Arms** | A: Placebo + Carboplatin/Paclitaxel B: **Linifanib** 7.5 mg + Carboplatin/Paclitaxel C: **Linifanib** 12.5 mg + Carboplatin/Paclitaxel [1] | 1: **Linifanib** 0.10 mg/kg 2: **Linifanib** 0.25 mg/kg [2] | | **Primary Endpoint** | Progression-Free Survival (PFS) [1] | Progression-Free Rate at 16 Weeks [2] | | **Key Efficacy Results** | **Median PFS:** Arm A: 5.4 months Arm B: 8.3 months (HR 0.51 vs A) Arm C: 7.3 months (HR 0.64 vs A)

Median OS: Arm A: 11.3 months Arm B: 11.4 months Arm C: 13.0 months [1] | **Median PFS:** 3.6 months (both doses) **Median OS:** 9.0 months **Objective Response Rate (ORR):** 5.0% [2] | | **Common Treatment-Related Adverse Events** | Increased toxicity vs. placebo: Hypertension, fatigue, diarrhea, proteinuria, palmar-plantar erythrodysesthesia (hand-foot syndrome) [1] | Hypertension (37%), Fatigue (42%), Decreased appetite (38%), Diarrhea (32%), Nausea (27%), Palmar-plantar erythrodysesthesia (24%), Proteinuria (22%) [2] |

Key Experimental Protocols

To help you interpret the data, here are the methodologies used in the core trials.

Randomized Phase II Trial of **Linifanib** with Chemotherapy (NCT00716534) [1]

- **Study Design:** Multicenter, randomized, double-blind, placebo-controlled phase II trial.
- **Patient Eligibility:** Chemotherapy-naive adults with cytologically/histologically confirmed recurrent stage IIIB (with effusion) or stage IV nonsquamous NSCLC, with an ECOG Performance Status of 0 or 1.
- **Treatment Protocol:**
 - **Chemotherapy:** Carboplatin (AUC 6) and paclitaxel (200 mg/m²) administered intravenously on Day 1 of a 21-day cycle, for a maximum of six cycles.
 - **Study Drug:** Patients were randomized to receive oral once-daily placebo, **linifanib** 7.5 mg, or **linifanib** 12.5 mg, continuously until disease progression or unacceptable toxicity.
- **Statistical Analysis:**
 - Primary endpoint was PFS, with secondary endpoints including OS and ORR.
 - Efficacy was analyzed on an intent-to-treat basis. PFS and OS distributions were estimated using the Kaplan-Meier method and compared using a stratified log-rank test.

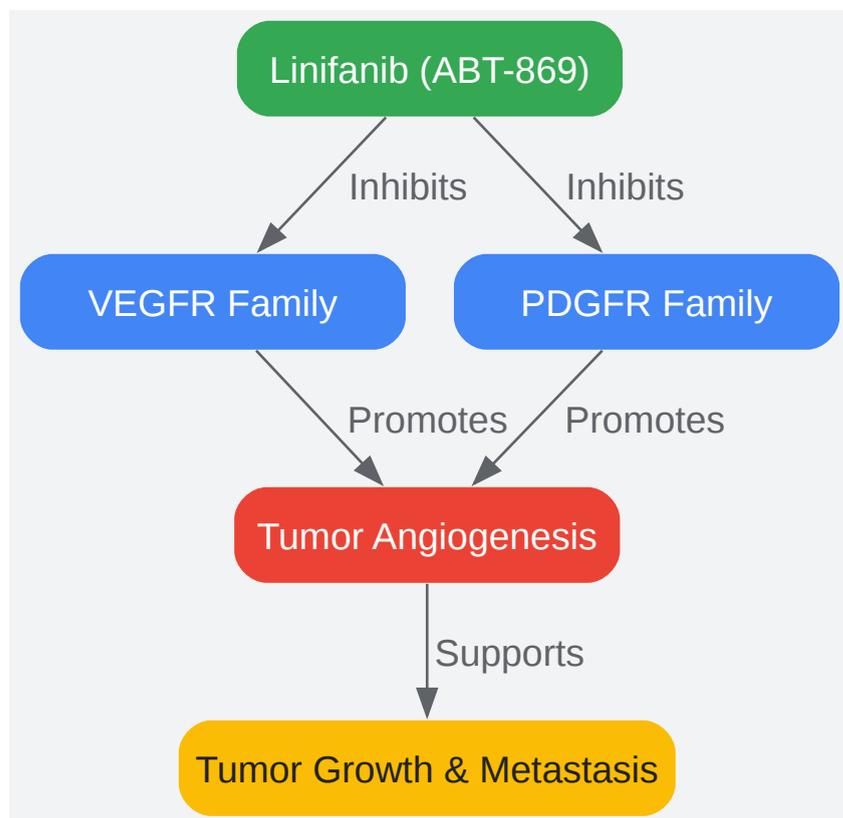
Phase II Trial of **Linifanib** Monotherapy (NCT00517790) [2]

- **Study Design:** Open-label, randomized phase II trial.
- **Patient Eligibility:** Patients with locally advanced or metastatic NSCLC who had received one to two prior lines of systemic therapy.
- **Treatment Protocol:** Patients were randomized to receive oral **linifanib** at a dose of either 0.10 mg/kg or 0.25 mg/kg once daily.
- **Assessments:**
 - Tumor response was assessed every 8 weeks by an independent central imaging review using RECIST criteria.
 - Safety was monitored throughout the study, with adverse events graded according to CTCAE criteria.

Mechanism of Action and Biomarker Analysis

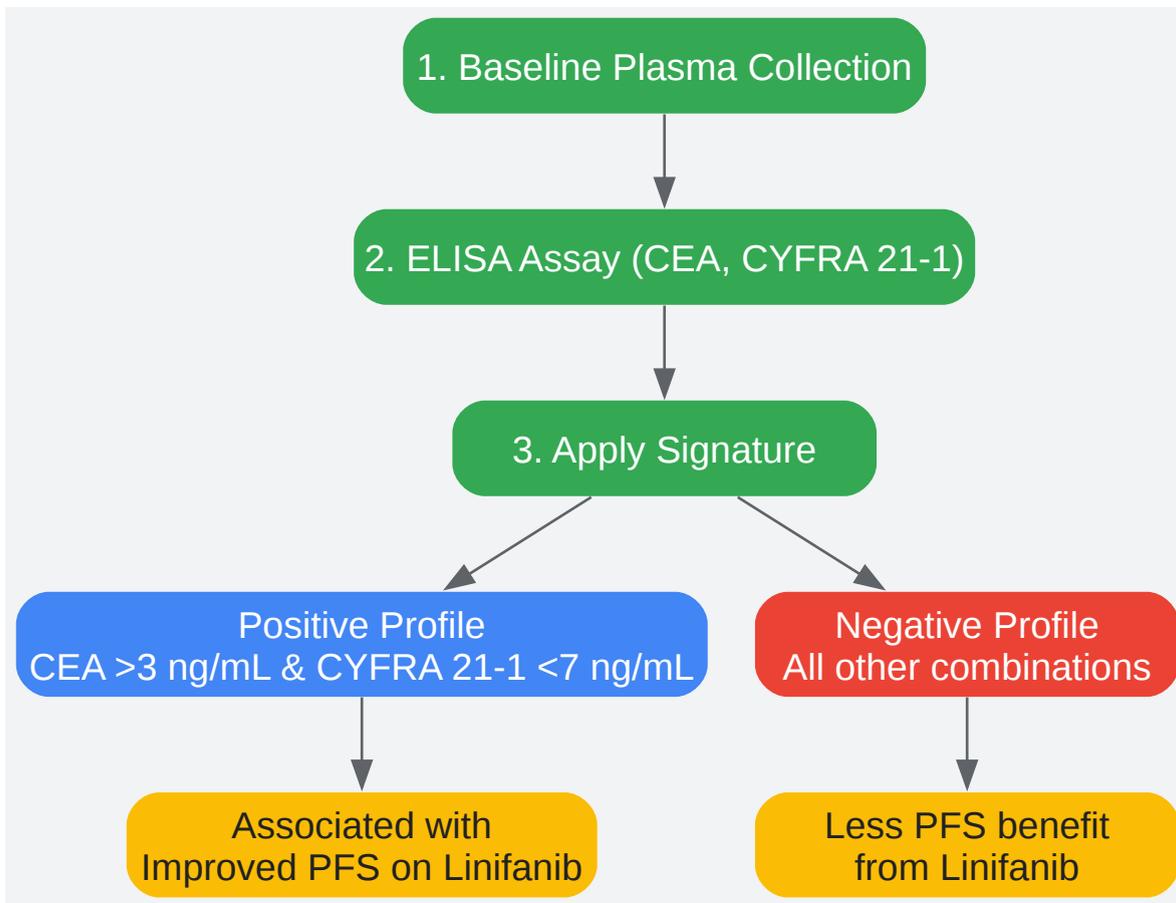
Linifanib's activity and a potential predictive biomarker were also investigated in these trials.

- **Mechanism of Action:** **Linifanib** (ABT-869) is an orally active, selective inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families [1] [3] [4]. It suppresses tumor growth by blocking angiogenesis and has been shown in preclinical models to potentiate the efficacy of chemotherapy agents like carboplatin and paclitaxel [1] [5].



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- **Predictive Biomarker Signature:** An exploratory analysis identified a potential plasma biomarker signature (carcinoembryonic antigen [CEA] >3 ng/mL and cytokeratin 19 fragment [CYFRA 21-1] <7 ng/mL) that was associated with greater PFS benefit from **linifanib** treatment [1] [4]. The workflow for this analysis is summarized below.



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Interpretation and Context for Researchers

- **Clinical Significance:** The addition of **linifanib** to chemotherapy provided a statistically significant **49% reduction in the risk of progression or death** (HR 0.51 for the 7.5 mg arm), a notable PFS benefit in first-line advanced NSCLC [1]. However, the increased toxicity and lack of a robust overall survival advantage were noted as limitations [6].
- **Comparative Landscape:** In the context of other anti-angiogenic agents for NSCLC, both bevacizumab and ramucirumab have shown statistically significant but similarly modest survival benefits (prolonging OS by approximately 2 months and 1.4 months, respectively) [6]. The development of predictive biomarkers, like the CEA/CYFRA 21-1 signature for **linifanib**, is considered a crucial step for future success in this therapeutic class [6] [4].

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